

Thermodynamic Properties of 2,2,4,4-Tetramethylpentane: A Technical Guide

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Compound of Interest

Compound Name: 2,2,4,4-Tetramethylpentane

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This technical guide provides a comprehensive overview of the core thermodynamic properties of **2,2,4,4-tetramethylpentane**. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental methodologies for the determination of these properties are also included, offering insights into the acquisition of the presented data.

Core Thermodynamic Data

The thermodynamic properties of **2,2,4,4-tetramethylpentane** are crucial for understanding its behavior in various chemical and physical processes. The following tables summarize key quantitative data for this highly branched alkane.

Enthalpy and Entropy Data

The standard molar enthalpy of formation, standard molar entropy, and heat capacity are fundamental thermodynamic quantities that describe the energy content and disorder of a molecule.

Property	Phase	Value	Units	Temperature (K)	Pressure (kPa)
Standard Molar Enthalpy of Formation	Gas	-223.7 ± 1.5	kJ/mol	298.15	100
Standard Molar Entropy	Ideal Gas	422.3 ± 4.2	J/(mol·K)	298.15	101.325
Molar Heat Capacity at Constant Pressure	Ideal Gas	258.9	J/(mol·K)	300	101.325
Molar Heat Capacity at Saturation Pressure	Liquid	240.2	J/(mol·K)	298.15	3.54
Molar Heat Capacity at Saturation Pressure	Crystal	125.6	J/(mol·K)	200	-

Phase Transition Data

Understanding the phase behavior of **2,2,4,4-tetramethylpentane** is essential for its handling, storage, and application in various processes.

Property	Value	Units
Normal Boiling Point	395.05	K
Melting Point	206.62	K
Triple Point Temperature	206.62	K
Critical Temperature	574.6	K
Critical Pressure	2480	kPa
Enthalpy of Vaporization at Normal Boiling Point	35.8	kJ/mol
Enthalpy of Fusion	9.2	kJ/mol

Vapor Pressure Data

The vapor pressure of a substance is a critical property for applications involving volatilization and phase equilibrium.

Temperature (K)	Vapor Pressure (kPa)
298.15	3.54
313.15	7.21
333.15	16.8
353.15	34.9
373.15	66.7
395.05	101.325

Experimental Protocols

The determination of the thermodynamic properties of **2,2,4,4-tetramethylpentane** relies on precise experimental techniques. The following sections detail the general methodologies employed for these measurements, which are applicable to volatile, highly branched alkanes.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids and solids.[1] The fundamental principle is to minimize heat exchange between the calorimeter and its surroundings.[2]

Apparatus:

- A sample vessel (calorimeter) made of a highly conductive material.
- A precision platinum resistance thermometer to measure temperature changes.
- An electric heater to supply a known amount of energy to the sample.
- An adiabatic shield or jacket surrounding the calorimeter, with its temperature controlled to match that of the calorimeter, thus preventing heat loss.[1]
- A high-vacuum system to evacuate the space between the calorimeter and the shield.

Procedure:

- A precisely weighed sample of **2,2,4,4-tetramethylpentane** is introduced into the calorimeter.
- The calorimeter is cooled to the desired starting temperature.
- A known quantity of electrical energy is supplied to the heater for a specific duration, causing a small increase in the temperature of the sample.
- The temperature of the adiabatic shield is continuously adjusted to match the temperature of the calorimeter throughout the heating period.
- The initial and final equilibrium temperatures of the sample are accurately measured.
- The heat capacity is calculated from the amount of energy supplied and the measured temperature rise, after accounting for the heat capacity of the calorimeter itself.

Comparative Ebulliometry for Vapor Pressure Determination

Comparative ebulliometry is a precise method for measuring the vapor pressure of volatile liquids.^[3] It involves simultaneously measuring the boiling temperature of the sample and a reference substance with a well-known vapor pressure-temperature relationship (e.g., water) at the same controlled pressure.^[4]

Apparatus:

- Two ebulliometers, one for the sample and one for the reference substance.
- A pressure control and measurement system capable of maintaining a stable pressure in both ebulliometers.
- High-precision temperature measurement devices (e.g., platinum resistance thermometers) for both the sample and the reference substance.
- A system for degassing the sample and reference substance.^[5]

Procedure:

- The sample of **2,2,4,4-tetramethylpentane** and the reference substance are thoroughly degassed and introduced into their respective ebulliometers.
- The system is brought to a stable, controlled pressure.
- Both liquids are heated to their boiling points under this pressure.
- The equilibrium boiling temperatures of both the sample and the reference substance are measured simultaneously.
- The vapor pressure of the reference substance at its measured boiling temperature is known, and since the pressure is the same throughout the system, this is also the vapor pressure of the **2,2,4,4-tetramethylpentane** at its measured boiling temperature.

- The procedure is repeated at various pressures to obtain a set of vapor pressure-temperature data points.

Oxygen Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion of a substance in a constant-volume environment.^{[6][7]}

Apparatus:

- A high-pressure stainless steel vessel (the "bomb").
- A sample holder (e.g., a crucible).
- An ignition system (e.g., a fuse wire).
- A water bath (calorimeter) surrounding the bomb.
- A high-precision thermometer to measure the temperature change of the water.
- A stirrer to ensure uniform temperature distribution in the water.

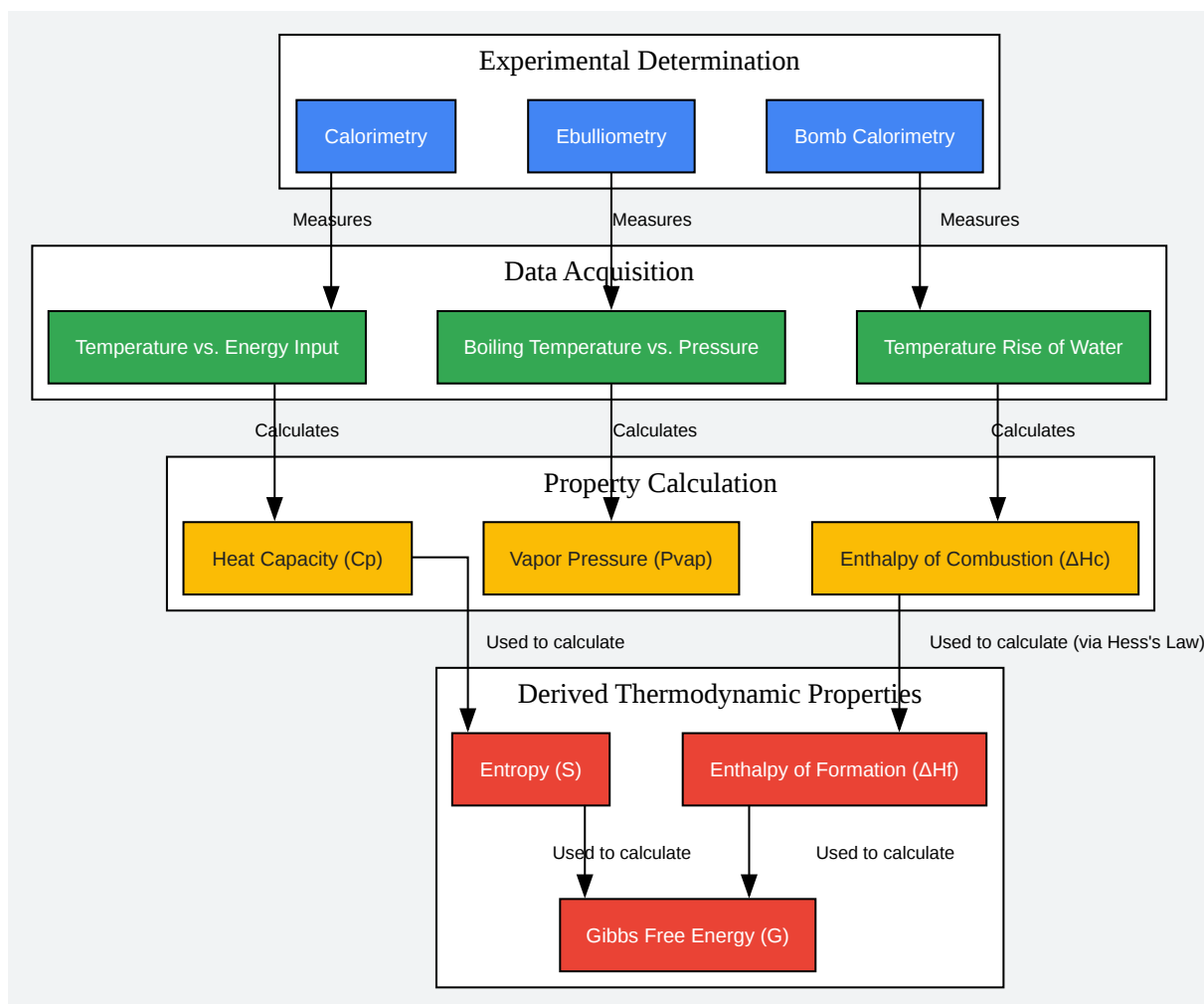
Procedure:

- A weighed sample of **2,2,4,4-tetramethylpentane** is placed in the crucible inside the bomb.
- The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
- The bomb is submerged in a known mass of water in the calorimeter.
- The initial temperature of the water is recorded.
- The sample is ignited using the fuse wire.
- The temperature of the water is monitored until it reaches a maximum and then begins to cool. The maximum temperature is recorded.

- The heat released by the combustion reaction is calculated from the temperature rise of the water and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid).[6]
- Corrections are made for the heat of ignition and any side reactions. The enthalpy of combustion is then calculated from the heat released and the amount of substance burned.
[8]

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for the experimental determination and analysis of the thermodynamic properties of a substance like **2,2,4,4-tetramethylpentane**.



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Workflow for Thermodynamic Property Determination

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